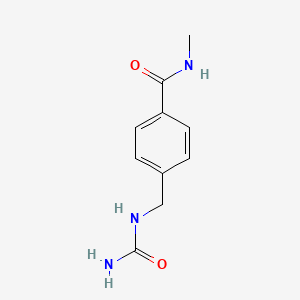
N-Methyl-4-(ureidomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(ureidomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a methyl group attached to the nitrogen atom and a ureidomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(ureidomethyl)benzamide typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-methylbenzamide with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes a green and efficient synthesis process . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. The use of catalyst-free and mild reaction conditions is preferred to ensure high yields and chemical purity. The identified reaction conditions promote substrate selectivity and are suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(ureidomethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts or under ultrasonic irradiation.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-4-(ureidomethyl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-4-(ureidomethyl)benzamide, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs regulate gene expression by removing acetyl groups from lysine residues in histone tails, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in increased gene expression and potential antitumor activity .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the ureidomethyl group and has different chemical properties and applications.
N-Substituted Ureas: A class of compounds where one of the nitrogen atoms is substituted with an alkyl or aryl group, showing diverse chemical and biological properties.
Uniqueness
N-Methyl-4-(ureidomethyl)benzamide is unique due to its combination of a benzamide core with both a methyl and ureidomethyl group. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[(carbamoylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15) |
InChI Key |
ZXBHPAZBPGGROC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


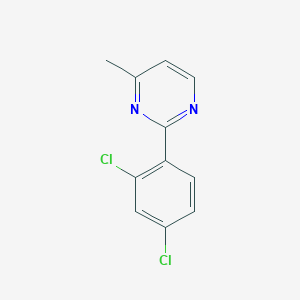
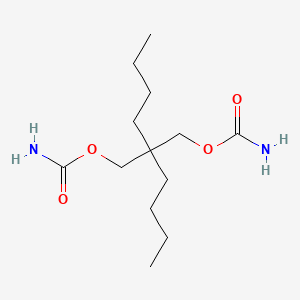
![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)
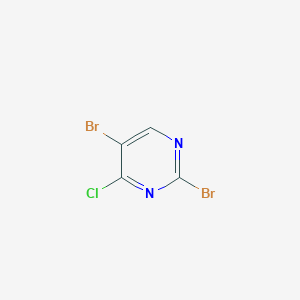
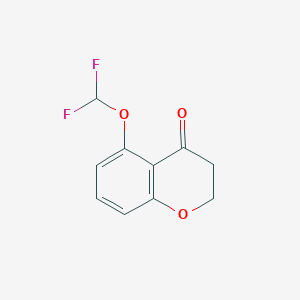

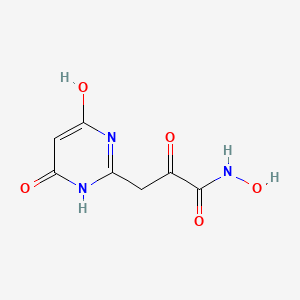
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
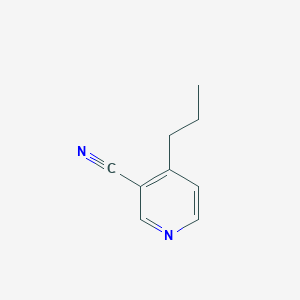
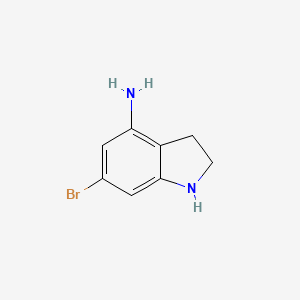
![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
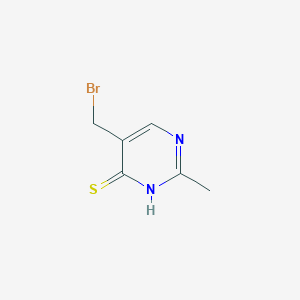

![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
